Sodium Laureth Sulfate

Description

Properties

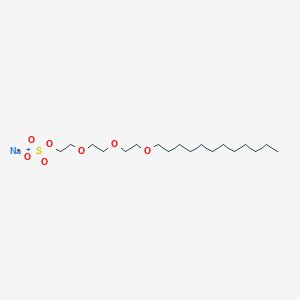

IUPAC Name |

sodium;2-[2-(2-dodecoxyethoxy)ethoxy]ethyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHLENDCVBIJFO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NaO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052852 |

Source

|

| Record name | Sodium lauryltrioxyethylene sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The pure substance is likely a solid; [CHEMINFO] |

Source

|

| Record name | Sodium lauryl trioxyethylene sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13150-00-0 |

Source

|

| Record name | Sodium lauryl trioxyethylene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium lauryltrioxyethylene sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAURETH-3 SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPV390UAP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM LAURYL TRIOXYETHYLENE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

"Sodium Laureth Sulfate" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Laureth Sulfate (SLES) is an anionic surfactant extensively utilized in the pharmaceutical, cosmetic, and personal care industries for its effective detergent, emulsifying, and foaming properties. Derived from the ethoxylation of dodecyl alcohol, SLES is favored for its milder profile compared to its non-ethoxylated counterpart, Sodium Lauryl Sulfate (SLS). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological interactions of SLES. It includes detailed experimental protocols for its synthesis and analysis, quantitative data on its properties, and a review of its toxicological profile. Furthermore, this guide elucidates the molecular pathways associated with SLES-induced skin irritation, offering valuable insights for formulation scientists and researchers in drug development and toxicology.

Chemical Structure and Properties

This compound is not a single chemical entity but a mixture of ethoxylated sodium lauryl ether sulfates with a variable number of repeating ethylene oxide units. The general chemical structure is:

CH₃(CH₂)₁₀CH₂(OCH₂CH₂)ₙOSO₃Na [1]

Where 'n' represents the average number of ethylene oxide groups. The value of 'n' influences the molecule's properties, with commercial products typically having an average 'n' of 1 to 3.

Physicochemical Properties

The physicochemical properties of SLES are crucial for its function in various formulations. These properties are significantly influenced by the degree of ethoxylation (n), concentration, and temperature.

| Property | Value | Conditions |

| Molecular Weight | Variable (e.g., ~332.43 g/mol for n=1, ~420.5 g/mol for n=3)[2] | |

| Appearance | Colorless to pale yellow viscous liquid | |

| Solubility | Readily soluble in water | |

| Critical Micelle Concentration (CMC) | Varies with 'n' (see Table 2) | Aqueous solution |

| Surface Tension at CMC | ~34 mN/m[3][4] | Aqueous solution, 23°C |

| HLB (Hydrophile-Lipophile Balance) Value | Typically high (e.g., ~40 for some grades) | |

| pH | 6.5 - 8.5 | 10% aqueous solution |

| Viscosity | Increases with concentration and addition of electrolytes (see Table 3) |

Table 1: Physicochemical Properties of this compound

Influence of Ethoxylation on Physicochemical Properties

The number of ethylene oxide units (n) plays a critical role in determining the surfactant properties of SLES.

| Degree of Ethoxylation (n) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |

| 1 | ~0.80 | - |

| 2 | ~0.80 | - |

| 3 | ~0.80 | - |

Table 2: Influence of Ethoxylation on the Critical Micelle Concentration of SLES Note: Some studies suggest that the CMC is largely independent of the degree of ethoxylation for low values of 'n'[5].

| Concentration (%) | Viscosity (mPa·s) | Temperature (°C) |

| 7-20 | Low (Newtonian behavior) | Room Temperature |

| 28-70 | Significantly higher (Shear-thinning behavior)[6] | Room Temperature |

Table 3: Viscosity of SLES Solutions The viscosity of SLES solutions is highly dependent on concentration and the presence of electrolytes like sodium chloride.

Synthesis of this compound

The industrial production of SLES is a two-step process involving the ethoxylation of a fatty alcohol followed by sulfation and neutralization.[7]

Experimental Protocol for Laboratory-Scale Synthesis

Step 1: Ethoxylation of Dodecyl Alcohol

-

Apparatus: A stirred autoclave reactor equipped with temperature and pressure controls, and an ethylene oxide gas inlet.

-

Reagents: Dodecyl alcohol (lauryl alcohol), potassium hydroxide (catalyst), ethylene oxide.

-

Procedure:

-

Charge the reactor with dodecyl alcohol and a catalytic amount of potassium hydroxide (typically 0.1-0.5% by weight of the alcohol).

-

Heat the mixture to 150-180°C under a nitrogen atmosphere.

-

Introduce ethylene oxide gas into the reactor while maintaining the temperature and pressure (typically 1-2 bar). The reaction is exothermic and requires cooling to maintain the desired temperature.

-

The degree of ethoxylation is controlled by the molar ratio of ethylene oxide to dodecyl alcohol.

-

After the desired amount of ethylene oxide has been added, the reaction is allowed to continue for a period to ensure complete conversion.

-

The catalyst is then neutralized with an acid (e.g., acetic acid or phosphoric acid).

-

Step 2: Sulfation of the Ethoxylated Alcohol

-

Apparatus: A glass-lined or stainless steel reactor with cooling capabilities and an inlet for the sulfating agent.

-

Reagents: Ethoxylated dodecyl alcohol, sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H).

-

Procedure:

-

The ethoxylated alcohol is fed into the reactor.

-

The sulfating agent (e.g., gaseous SO₃ diluted with dry air or nitrogen) is introduced into the reactor at a controlled rate, maintaining the temperature between 40-55°C.[8] This reaction is highly exothermic and requires efficient cooling.

-

The molar ratio of the sulfating agent to the ethoxylated alcohol is typically kept slightly above 1:1 to ensure complete sulfation.

-

Step 3: Neutralization

-

Apparatus: A stirred vessel.

-

Reagents: The sulfated ethoxylated alcohol (laureth sulfuric acid), sodium hydroxide (NaOH) solution.

-

Procedure:

-

The acidic laureth sulfuric acid is transferred to the neutralization vessel.

-

A solution of sodium hydroxide is added gradually with stirring to neutralize the acid. The temperature should be maintained below 50°C to prevent hydrolysis of the sulfate ester.

-

The pH is adjusted to the desired range (typically 7.0-8.0).

-

Step 4: Purification (Removal of 1,4-Dioxane)

-

Procedure: The final product may contain trace amounts of 1,4-dioxane, a byproduct of the ethoxylation process. Vacuum stripping is a common method for its removal. This involves applying a vacuum to the SLES solution at an elevated temperature to volatilize and remove the 1,4-dioxane.

Caption: Industrial Synthesis Workflow for this compound.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the safety and efficacy of SLES.

Experimental Protocol: Determination of SLES Content by Titration

-

Principle: A two-phase titration using a cationic titrant, such as cetylpyridinium chloride (CPC), which forms a complex with the anionic SLES.

-

Apparatus: Automatic titrator with a potentiometric or photometric electrode, or manual titration setup with a suitable indicator.

-

Reagents: SLES sample, chloroform, mixed indicator solution (e.g., dimidium bromide and acid blue 1), standardized CPC solution.

-

Procedure:

-

Accurately weigh a known amount of the SLES sample and dissolve it in deionized water.

-

Add chloroform and the mixed indicator solution to the sample solution in a titration vessel.

-

Titrate with the standardized CPC solution with vigorous stirring. The endpoint is indicated by a color change in the chloroform layer from pink to blue.

-

Calculate the percentage of SLES based on the volume of CPC solution consumed.

-

Experimental Protocol: Determination of 1,4-Dioxane by Gas Chromatography (GC)

-

Principle: Headspace gas chromatography with mass spectrometric detection (HS-GC-MS) is a common method for the sensitive and selective determination of 1,4-dioxane.

-

Apparatus: Headspace autosampler, gas chromatograph, mass spectrometer.

-

Reagents: SLES sample, 1,4-dioxane standard, internal standard (e.g., deuterated 1,4-dioxane), salt (e.g., sodium chloride).

-

Procedure:

-

Prepare a calibration curve using known concentrations of 1,4-dioxane.

-

Weigh the SLES sample into a headspace vial, add the internal standard and salt.

-

Seal the vial and incubate at a specific temperature (e.g., 80°C) for a set time to allow the 1,4-dioxane to partition into the headspace.

-

Inject a portion of the headspace gas into the GC-MS system.

-

Quantify the 1,4-dioxane concentration in the sample by comparing its peak area to that of the internal standard and the calibration curve.

-

Biological Effects and Signaling Pathways

While SLES is considered milder than SLS, it can still cause skin irritation, particularly with prolonged or repeated exposure. The primary mechanism of irritation involves the disruption of the skin barrier.

Mechanism of Skin Irritation

SLES interacts with the stratum corneum, the outermost layer of the skin, leading to:

-

Protein Denaturation: SLES can denature key structural proteins in the corneocytes.

-

Lipid Extraction: It can remove intercellular lipids, disrupting the lamellar structure of the lipid barrier.

-

Increased Transepidermal Water Loss (TEWL): The compromised barrier function leads to increased water loss from the skin.

This initial damage to the skin barrier triggers an inflammatory response in the underlying keratinocytes.

Signaling Pathway of SLES-Induced Skin Irritation

Exposure of keratinocytes to SLES initiates a signaling cascade that results in the release of pro-inflammatory mediators.

Caption: Signaling Pathway of SLES-Induced Skin Irritation.

Toxicological Profile

The safety of SLES has been extensively reviewed by regulatory bodies. It is considered safe for use in cosmetic and personal care products at the concentrations typically found in these formulations.

| Endpoint | Species | Route | Value |

| Acute Oral LD50 | Rat | Oral | 1,600 mg/kg |

| Acute Dermal LD50 | Rabbit | Dermal | >2,000 mg/kg |

| Skin Irritation | Rabbit | Dermal | Mild to moderate irritant (concentration-dependent) |

| Eye Irritation | Rabbit | Ocular | Moderate to severe irritant (concentration-dependent) |

Table 4: Toxicological Data for this compound Note: Toxicity values can vary depending on the specific SLES product and its concentration.

Draize Test

The Draize test is a method used to assess the irritation potential of substances on skin and eyes. For SLES, the results are concentration-dependent.

Experimental Protocol: Draize Rabbit Eye Test (Illustrative)

-

Principle: A small amount of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.

-

Procedure:

-

A 0.1 mL sample of the SLES solution is instilled into the lower conjunctival sac of the rabbit's eye.

-

The eyelids are held together for a few seconds.

-

The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

-

The severity of the reactions is scored according to a standardized scale.

-

The scores for the cornea, iris, and conjunctiva are summed to give an overall irritation score.

-

Conclusion

This compound is a versatile and widely used surfactant with a well-characterized chemical structure and property profile. Its synthesis via ethoxylation and sulfation is a mature industrial process, with established methods for quality control to ensure its safety and performance. While SLES is considered safe for its intended uses, its potential to cause skin irritation, particularly in sensitive individuals or with prolonged exposure, necessitates a thorough understanding of its biological interactions. The information presented in this technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with SLES, enabling informed formulation development and risk assessment. Further research into the specific effects of the ethoxylation degree on biological responses will continue to refine our understanding and application of this important surfactant.

References

- 1. bansaltrading.com [bansaltrading.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Studying the Structure of Sodium Lauryl Ether Sulfate Solutions Using Dissipative Particle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Critical Micelle Concentration (CMC) of Sodium Laureth Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical micelle concentration (CMC) of Sodium Laureth Sulfate (SLES), a crucial parameter for its application in research and formulation development. The document outlines the fundamental principles of micellization, details common experimental methods for CMC determination, and presents a summary of reported CMC values under various conditions.

Introduction to this compound and its Critical Micelle Concentration

This compound (SLES), an anionic surfactant, is widely utilized in pharmaceutical, personal care, and industrial applications for its effective cleansing and foaming properties.[1][2][3] Its chemical formula is CH₃(CH₂)₁₁(OCH₂CH₂)nOSO₃Na, where 'n' represents the average number of ethoxylate groups.[1] SLES is produced through the ethoxylation of dodecyl alcohol, which is subsequently converted to a half ester of sulfuric acid and neutralized to its sodium salt.[1][2]

A key characteristic of SLES, and surfactants in general, is its ability to self-assemble into micelles in a solution. At low concentrations, SLES exists as individual monomers. As the concentration increases, these monomers begin to aggregate at the surface of the liquid, reducing the surface tension. The Critical Micelle Concentration (CMC) is the specific concentration at which the surface becomes saturated with monomers, and any additional surfactant molecules spontaneously form spherical aggregates known as micelles.[4][5] Above the CMC, the surface tension of the solution remains relatively constant.[4] The determination of the CMC is vital as it dictates the concentration at which properties like solubilization, detergency, and emulsification are maximized.[6]

Factors Influencing the Critical Micelle Concentration of SLES

The CMC of SLES is not a fixed value but is significantly influenced by several factors, including its molecular structure and the surrounding environmental conditions.

-

Number of Ethoxylate Groups: The degree of ethoxylation plays a role in the CMC. Variations in the number of oxyethylene groups (n) can be used to adjust the micellization and interfacial properties of SLES.[7]

-

Addition of Electrolytes: The presence of electrolytes, such as salts, in an SLES solution generally leads to a decrease in its CMC.[8] The added ions shield the electrostatic repulsion between the negatively charged head groups of the SLES molecules within a micelle, making it energetically more favorable for micelles to form at a lower concentration.[8][9] For instance, in the presence of 0.10 mol L⁻¹ NaCl, the CMC of a commercial SLES sample was observed to decrease significantly.[10]

-

Presence of Co-solvents: Organic solvents, such as ethanol, can alter the CMC of SLES. Studies have shown that increasing the percentage of ethanol in an aqueous SLES solution can lead to a decrease in the CMC, suggesting that the formation of micelles is favored in such conditions.[11]

-

Temperature: The effect of temperature on the CMC of ionic surfactants like SLES can be complex, often exhibiting a U-shaped behavior.[8] Initially, an increase in temperature may lead to a decrease in the CMC, reaching a minimum before increasing again at higher temperatures.[8][12] This is attributed to the interplay between the enthalpy and entropy of micellization.[8]

-

Impurities: The purity of the SLES sample is crucial for accurate CMC determination. Surface-active impurities can interfere with measurements, particularly in the surface tension method, by causing a minimum in the surface tension versus log concentration plot, which can obscure the true CMC.[8]

Quantitative Data on the CMC of SLES and Related Surfactants

The following tables summarize reported CMC values for SLES and the closely related Sodium Lauryl Sulfate (SLS) under various conditions. It is important to note that commercial SLES is often a mixture of molecules with a distribution of ethoxylate chain lengths, which can influence the measured CMC.[13][14]

| Surfactant | Solvent | Temperature (°C) | CMC (mmol/L) | Reference(s) |

| This compound (SLES) | Water | 30 | 0.53 | [10] |

| This compound (SLES) | Water | 40 | 0.74 | [10] |

| This compound (SLES) | 0.10 M NaCl | 30 | 0.16 | [10] |

| This compound (SLES) | 0.10 M NaCl | 40 | 0.12 | [10] |

| Sodium Lauryl Sulphate (SLS) | Water | 25 | 8.2 | [15] |

| Sodium Lauryl Sulphate (SLS) | Water | 30 | Not Specified | [11] |

| Sodium Lauryl Sulphate (SLS) | 10% Ethanol | 30 | Not Specified (Lower than in water) | [11] |

| Sodium Lauryl Sulphate (SLS) | 20% Ethanol | 30 | Not Specified (Lower than in 10% ethanol) | [11] |

| Sodium Dodecyl Sulfate (SDS) | Water | 25 | 8.23 | [8] |

| Sodium Dodecyl Sulfate (SDS) | 10 mM NaCl | 25 | 5.18 | [8] |

| Sodium Dodecyl Sulfate (SDS) | 50 mM NaCl | 25 | 2.2 | [8] |

| Sodium Dodecyl Sulfate (SDS) | 100 mM NaCl | 25 | 1.4 | [8] |

Note: Sodium Dodecyl Sulfate (SDS) is another name for Sodium Lauryl Sulfate (SLS).

Experimental Protocols for CMC Determination

Several methods are commonly employed to determine the CMC of surfactants. The choice of method can depend on the nature of the surfactant (ionic or non-ionic) and the specific experimental conditions.[16]

Surface Tensiometry

This is a widely used and direct method applicable to both ionic and non-ionic surfactants.[4][17]

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases, up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk of the solution rather than accumulating at the surface.[4]

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of SLES in deionized water. From this stock, create a series of dilutions to cover a concentration range both below and above the expected CMC.

-

Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, to measure the surface tension.[18] Ensure the instrument is calibrated and the temperature is maintained at a constant value.

-

Measurement: For each dilution, measure the surface tension. Allow the system to equilibrate before taking a reading.

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The resulting graph will show two linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.[17][18]

Conductivity Method

This method is particularly suitable for ionic surfactants like SLES.[17]

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly as the number of charge-carrying monomers increases.[4] Above the CMC, while the monomer concentration remains relatively constant, the newly formed micelles also contribute to conductivity. However, due to their larger size and the binding of counter-ions, micelles are less mobile and thus less efficient charge carriers than the individual monomers. This leads to a distinct change in the slope of the conductivity versus concentration plot.[4][19]

Detailed Protocol:

-

Solution Preparation: Prepare a series of SLES solutions of varying concentrations in deionized water.

-

Instrumentation: Use a calibrated conductivity meter with a conductivity cell. Maintain a constant temperature throughout the experiment.

-

Measurement: Measure the specific conductivity of each prepared solution.

-

Data Analysis: Plot the specific conductivity against the surfactant concentration. The plot will display two linear portions with different slopes. The concentration at the point of intersection of these two lines is the CMC.[17]

Fluorescence Spectroscopy

This is a sensitive method that can be used for a wide range of surfactants, including those with very low CMCs.[17][20] It often employs a fluorescent probe.

Principle: A hydrophobic fluorescent probe, such as pyrene, is used. In the aqueous environment below the CMC, the probe exhibits a certain fluorescence spectrum. When micelles form, the hydrophobic probe preferentially partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.[21][22]

Detailed Protocol:

-

Probe and Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone). Prepare a series of SLES solutions in deionized water.

-

Sample Preparation: To each SLES solution, add a small, constant amount of the probe stock solution. The final concentration of the probe should be very low to avoid perturbing the micellization process.[23]

-

Instrumentation: Use a spectrofluorometer to measure the fluorescence emission of the samples.

-

Measurement: For each sample, record the fluorescence intensity at a specific wavelength or the entire emission spectrum.

-

Data Analysis: Plot a parameter of the fluorescence (e.g., intensity at a specific wavelength, or the ratio of intensities of different vibronic peaks for pyrene) against the surfactant concentration. A distinct change or break in the curve indicates the onset of micelle formation, and the corresponding concentration is taken as the CMC.[20]

Visualizations

The following diagrams illustrate the logical relationships of factors influencing CMC and the general workflow for its experimental determination.

Caption: Factors influencing the Critical Micelle Concentration (CMC).

Caption: General workflow for experimental CMC determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. justagriculture.in [justagriculture.in]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. chemijournal.com [chemijournal.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Studying the Structure of Sodium Lauryl Ether Sulfate Solutions Using Dissipative Particle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labsaco.com [labsaco.com]

- 16. Methods for CMC determination of surfactants: are theyvinterchangeable? [pubblicazioni.unicam.it]

- 17. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. Method of Determination of CMC | PPT [slideshare.net]

- 20. researchgate.net [researchgate.net]

- 21. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 22. mattersofmatter.eu [mattersofmatter.eu]

- 23. Fluorescence technique for the determination of low critical micelle concentrations | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Sodium Lauryl Ether Sulfate (SLES)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial synthesis of Sodium Lauryl Ether Sulfate (SLES), a widely used anionic surfactant in personal care, cleaning, and pharmaceutical formulations. A critical clarification is addressed herein: SLES is not produced via the ethoxylation of Sodium Lauryl Sulfate (SLS). Instead, its synthesis is a multi-step process beginning with a fatty alcohol, which undergoes ethoxylation, followed by sulfation and neutralization. This document details the correct chemical pathway, experimental protocols, and the influence of process parameters on the final product's properties.

The Correct Synthetic Pathway of SLES

The manufacturing of SLES involves a sequential four-step process, starting from a fatty alcohol, typically lauryl alcohol (dodecanol), which is often derived from natural sources like coconut or palm kernel oil.[1][2][3] The related surfactant, Sodium Lauryl Sulfate (SLS), is produced through a similar process but critically omits the ethoxylation step.[2]

The four primary stages of SLES production are:

-

Raw Material Preparation : Sourcing of lauryl alcohol from petrochemical or natural feedstocks.[4]

-

Ethoxylation : The reaction of lauryl alcohol with ethylene oxide to form a fatty alcohol ethoxylate.[1]

-

Sulfation : The introduction of a sulfate group to the ethoxylated alcohol.[1]

-

Neutralization : The conversion of the resulting acidic ester to its sodium salt, yielding SLES.[2]

Step 1: Ethoxylation of Lauryl Alcohol

This is the key step that differentiates SLES from SLS and imparts its characteristic properties of increased mildness and solubility.[5][6] The reaction involves the addition of ethylene oxide (EO) to lauryl alcohol in the presence of a catalyst.

-

Reactants : Lauryl Alcohol (CH₃(CH₂)₁₁OH) and Ethylene Oxide (C₂H₄O).[7]

-

Catalyst : An alkaline catalyst, most commonly Potassium Hydroxide (KOH), is used to initiate the reaction.[8][9]

-

Reaction Mechanism : The process is an anionic polymerization. The catalyst deprotonates the alcohol, forming a highly nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the ethylene oxide ring, causing it to open and form an ether linkage, with the regeneration of an alkoxide at the end of the new, longer chain. This process repeats, adding multiple EO units.

-

Product : Lauryl Alcohol Ethoxylate, also known as Laureth-n or poly(oxy-1,2-ethanediyl), α-dodecyl-ω-hydroxy, where 'n' represents the average number of ethylene oxide units added.[10]

The degree of ethoxylation (the value of 'n') is a critical parameter that can be controlled by the stoichiometry of the reactants. This value directly influences the final properties of the SLES, such as its foaming ability, detergency, and mildness.[4][11]

Step 2: Sulfation

The resulting fatty alcohol ethoxylate is then converted into a sulfate ester. In modern industrial processes, this is typically achieved by reacting the ethoxylate with sulfur trioxide (SO₃).[1][9]

-

Reaction : R(OC₂H₄)ₙOH + SO₃ → R(OC₂H₄)ₙOSO₃H[9]

For laboratory-scale synthesis, chlorosulfonic acid (HSO₃Cl) can also be used as the sulfating agent.[9][12]

Step 3: Neutralization

The product of the sulfation step is lauryl ether sulfonic acid, which is a strong acid. This intermediate is then neutralized with a base, typically sodium hydroxide (NaOH), to produce the final SLES product and water.[1][2]

-

Reaction : R(OC₂H₄)ₙOSO₃H + NaOH → R(OC₂H₄)ₙOSO₃Na + H₂O[9]

The final product is a viscous, clear to pale yellow liquid, typically supplied as a 70% active solution in water.[7]

Quantitative Data and Process Parameters

The precise control of reaction conditions is crucial for producing high-quality SLES with desired characteristics and minimizing byproducts.

Table 1: Typical Industrial Ethoxylation Process Parameters

| Parameter | Value | Reference |

| Reaction Temperature | 120–180 °C | [9] |

| Reaction Pressure | 1–2 bar | [8][9] |

| Catalyst | Potassium Hydroxide (KOH) | [8][9] |

| Heat of Reaction | Highly Exothermic (ΔH ≈ -92 kJ/mol of EO) | [8][9] |

| Atmosphere | Inert (e.g., Nitrogen) to prevent explosion risk | [9] |

Table 2: Influence of Ethoxylation Degree (n) on Surfactant Properties

| Property | Effect of Increasing 'n' | Rationale | Reference |

| Water Solubility | Increases | The polyethylene oxide chain increases the hydrophilicity of the molecule. | [3] |

| Mildness (Skin Irritation) | Increases (Irritation Decreases) | The larger hydrophilic head reduces the surfactant's interaction with skin proteins. | [11][13] |

| Foaming Power | Can be optimized | The relationship is complex; moderate ethoxylation often yields rich, stable foam. | [11] |

| Hydrophilic-Lipophilic Balance (HLB) | Increases | The molecule becomes more hydrophilic. | [3][9] |

| Viscosity | Increases | The longer polymer chains lead to greater intermolecular interactions. | [11] |

Table 3: Key Byproducts and Impurities

| Impurity | Source | Health & Safety Concern | Mitigation Strategy | Reference |

| 1,4-Dioxane | Unintended byproduct of the ethoxylation process. | Reasonably anticipated to be a human carcinogen. | Vacuum and steam stripping during purification to reduce concentration. | [2][8][14] |

| Ethylene Oxide (Unreacted) | Residual reactant from the ethoxylation step. | Known human carcinogen and reproductive toxicant. | Degassing and purification of the reaction mixture. | [9][14] |

| Unreacted Fatty Alcohol | Incomplete ethoxylation. | Can affect final product performance and purity. | Process optimization; purification steps like extraction. | [15][16] |

Experimental Protocols

The following section outlines generalized laboratory-scale protocols for the synthesis and analysis of SLES.

Protocol 1: Synthesis of Lauryl Alcohol Ethoxylate (Laureth-n)

Objective: To synthesize a fatty alcohol ethoxylate with a target degree of ethoxylation.

Materials:

-

Lauryl alcohol (Dodecanol)

-

Potassium hydroxide (KOH) pellets

-

Ethylene oxide (liquefied gas)

-

Nitrogen gas supply

-

High-pressure stainless-steel reactor equipped with a stirrer, heating mantle, temperature controller, pressure gauge, and gas inlet/outlet valves.

Methodology:

-

Catalyst Loading and Drying: Charge the reactor with the calculated amount of lauryl alcohol and KOH (typically 0.1-0.5% by weight of the final product).

-

Seal the reactor and purge thoroughly with dry nitrogen to create an inert atmosphere.

-

Heat the mixture to 100-120°C under vacuum while stirring to remove any traces of water.[9]

-

Ethoxylation Reaction: Break the vacuum with nitrogen and heat the reactor to the reaction temperature (e.g., 150-180°C).[9]

-

Introduce a pre-calculated amount of liquid ethylene oxide into the reactor at a controlled rate, ensuring the pressure does not exceed safe limits (e.g., 2-5 bar). The reaction is highly exothermic and requires careful temperature control.[8][9]

-

After all the ethylene oxide has been added, maintain the temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion (digest the remaining EO).

-

Neutralization & Purification: Cool the reactor to below 80°C. Neutralize the KOH catalyst with an acid (e.g., citric or acetic acid).[17]

-

The resulting lauryl alcohol ethoxylate can be degassed under vacuum to remove any unreacted ethylene oxide.

Protocol 2: Sulfation and Neutralization to SLES

Objective: To convert the synthesized Laureth-n into Sodium Lauryl Ether Sulfate.

Materials:

-

Lauryl alcohol ethoxylate (from Protocol 1)

-

Sulfur trioxide (SO₃) or Chlorosulfonic acid (HSO₃Cl)

-

Sodium hydroxide (NaOH) solution (e.g., 50% w/w)

-

Glass-lined stirred reactor with a cooling jacket.

Methodology:

-

Sulfation: Charge the glass-lined reactor with the lauryl alcohol ethoxylate.

-

Cool the reactor to 25-30°C.[18]

-

Gradually add the sulfating agent (e.g., chlorosulfonic acid) dropwise over a period of 2-3 hours while stirring vigorously and maintaining the temperature between 25-30°C.[18] This reaction is also exothermic.

-

After the addition is complete, allow the reaction to proceed for another 30-60 minutes.

-

Neutralization: Slowly add the resulting lauryl ether sulfonic acid to a cooled, stirred solution of sodium hydroxide. Maintain the pH in the desired range (typically 7.0-8.5).

-

The final product is an aqueous solution of SLES. The concentration can be adjusted by adding deionized water.

Analytical Characterization

The starting materials, intermediates, and final SLES product should be characterized to ensure purity and quality.

-

Gas Chromatography (GC): To determine the distribution of fatty alcohol chain lengths and analyze for unreacted alcohol. Derivatization may be required for the ethoxylates.[8]

-

High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the different ethoxymers (distribution of 'n') in the SLES product.[19]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and determine the average degree of ethoxylation by comparing the integral of the terminal methyl protons with the protons of the ethylene oxide units.[19]

-

Titration: To determine the percentage of active matter and check for alkalinity or acidity.[16]

Mandatory Visualizations

The following diagrams illustrate the key pathways and relationships in the SLES synthesis process.

Caption: Chemical synthesis pathway for Sodium Lauryl Ether Sulfate (SLES).

Caption: Generalized experimental workflow for the synthesis and analysis of SLES.

Caption: Logical relationship of ethoxylation degree to key SLES properties.

References

- 1. How is SLES manufactured? l Elchemy [elchemy.com]

- 2. Sodium laureth sulfate - Wikipedia [en.wikipedia.org]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. An Ultimate Guide to Sodium Lauryl Ether Sulfate (SLES) | Niran Chemical [niranchemical.com]

- 5. bansaltrading.com [bansaltrading.com]

- 6. nbinno.com [nbinno.com]

- 7. How to Make SLES Liquid: A Comprehensive Guide to the Manufacturing Process - Henan Chemger Group Corporation [chemger.com]

- 8. Ethoxylation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. arpc-ir.com [arpc-ir.com]

- 11. Effect of ethoxylation and lauryl alcohol on the self-assembly of sodium laurylsulfate: Significant structural and rheological transformation (Journal Article) | OSTI.GOV [osti.gov]

- 12. cdn.intratec.us [cdn.intratec.us]

- 13. nano-lab.com.tr [nano-lab.com.tr]

- 14. safecosmetics.org [safecosmetics.org]

- 15. medikonda.com [medikonda.com]

- 16. Method of Analysis for Sodium Lauryl Sulphate | Pharmaguideline [pharmaguideline.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

Physical and chemical properties of SLES in aqueous solutions

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Lauryl Ether Sulfate (SLES) in Aqueous Solutions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Lauryl Ether Sulfate (SLES), an anionic surfactant, is a fundamental component in a vast array of industrial and consumer products, including a significant role in pharmaceutical formulations.[1] Its chemical structure, CH₃(CH₂)₁₀CH₂(OCH₂CH₂)nOSO₃Na, consists of a lipophilic (oil-loving) dodecyl chain and a hydrophilic (water-loving) sulfate group, connected by a polyoxyethylene chain.[1][2] This amphiphilic nature allows SLES to reduce the surface tension between different phases, making it an excellent cleansing, emulsifying, and foaming agent.[2][3]

For professionals in research and drug development, a comprehensive understanding of SLES's behavior in aqueous solutions is critical. Its properties influence formulation stability, drug solubility, and overall product performance.[4][5] This guide provides a detailed examination of the core physical and chemical characteristics of SLES in aqueous environments, supported by experimental protocols and quantitative data.

Section 1: Core Physical Properties in Aqueous Solution

The physical behavior of SLES in water is dominated by its surface-active nature, leading to the formation of micelles and significant changes in solution properties like surface tension and viscosity.

General Physical Properties

SLES is typically supplied as a clear, viscous, pale-straw-colored paste or liquid.[3][6] It is readily soluble in both hard and soft water.[2][3]

Table 1: General Physical Properties of SLES

| Property | Value / Description | Reference(s) |

| Appearance | Clear to light yellow, viscous fluid/paste. | [3][6] |

| Chemical Formula | CH₃(CH₂)₁₀CH₂(OCH₂CH₂)nOSO₃Na | [3] |

| Common 'n' Value | The number of ethoxyl groups (n) is often 2 or 3 in commercial products. | [7] |

| Molar Mass (n=3) | ~420.54 g/mol | [7] |

| Density (20 °C) | ~1.03 - 1.10 g/cm³ | [3][6] |

| Water Solubility (20 °C) | ~400 g/L | [6] |

| Boiling Point | > 100 °C | [6] |

Surface Activity and Micellization

As a surfactant, SLES molecules migrate to the air-water interface, reducing the surface tension of the water. When the concentration of SLES reaches a specific point, the Critical Micelle Concentration (CMC), the molecules begin to self-assemble into spherical aggregates called micelles.[8] In these structures, the hydrophobic tails orient towards the core, while the hydrophilic heads face the aqueous environment. This phenomenon is fundamental to its function as a solubilizing agent for poorly water-soluble drugs, which can be encapsulated within the micellar core.[4]

The CMC is a critical parameter, as the surface tension of the solution does not decrease significantly beyond this point.[9]

Table 2: Critical Micelle Concentration (CMC) and Surface Tension of SLES

| Parameter | Condition | Value | Reference(s) |

| CMC | SLES (1 EO) | ~3.7 mM | [10] |

| CMC | SLES (2 EO) | ~2.6 mM | [10] |

| CMC | SLES (3 EO) | ~2.2 mM | [10] |

| CMC | SLES (unspecified EO) | 8.214 mmol/L | [11] |

| CMC | SLES (unspecified EO) | 0.15 wt% | [12] |

| Surface Tension at CMC | Single SLES surfactant | 34 mN/m | [13] |

Rheological Properties

The viscosity of aqueous SLES solutions is highly dependent on concentration.[10] Furthermore, viscosity is strongly influenced by the addition of electrolytes (like NaCl) and co-surfactants, a property widely used in formulation development to achieve a desired product consistency.[12] Small additions of these substances can lead to a significant increase in viscosity.[12]

Section 2: Chemical Properties and Stability

The chemical stability of SLES in aqueous solutions is paramount for ensuring the shelf-life and efficacy of formulations. Key factors influencing its stability include pH, temperature, and interactions with other formulation components.

pH Stability and Hydrolysis

SLES is most stable in formulations with a pH between 4.0 and 6.5.[14] However, it can perform well across a wider pH range.[14] In acidic conditions (pH below 5) and at elevated temperatures (above 40°C), SLES can undergo acid-catalyzed hydrolysis.[15][16] This process breaks the ether linkages or the sulfate group, leading to the formation of degradation products like dodecanol or dodecyl ethers, which can alter the solution's properties, such as lowering its surface tension.[17][18] The rate of hydrolysis increases with a higher number of ethoxyl groups.[17][18]

Effect of Electrolytes

Electrolytes play a crucial role in modifying the properties of SLES solutions. The addition of salts like NaCl or MgSO₄ reduces the electrostatic repulsion between the negatively charged sulfate head groups of the SLES molecules.[19] This shielding effect promotes the formation of micelles at a lower surfactant concentration, thereby decreasing the CMC.[8][19] Electrolytes also have an inhibitory effect on the rate of hydrolysis, enhancing the stability of SLES in acidic conditions.[17][18]

Interactions with Co-surfactants and Polymers

In pharmaceutical and personal care formulations, SLES is often combined with co-surfactants (e.g., cocamidopropyl betaine) to improve mildness, enhance foam quality, and modify viscosity.[14] SLES can also interact with polymers. For instance, it can bind with oppositely charged (cationic) polyelectrolytes.[20][21] The nature of this interaction depends on the polymer's molecular architecture.[20][21] Such interactions can be leveraged in drug delivery systems but must be carefully evaluated as they can also lead to changes in viscosity or phase separation.[22]

Section 3: Experimental Protocols for Characterization

Accurate characterization of SLES solutions is essential for formulation development and quality control. Standard methods are used to determine key parameters like CMC, surface tension, and viscosity.

Protocol: CMC Determination by Conductometry

This method is suitable for ionic surfactants like SLES. It relies on the change in the mobility of charge carriers upon micelle formation.

-

Preparation: Prepare a stock solution of SLES in deionized water (e.g., 0.1 M). Prepare a series of dilutions from the stock solution, covering a concentration range well below and above the expected CMC.

-

Measurement: Calibrate a conductivity meter using standard KCl solutions. Measure the specific conductivity of each SLES dilution at a constant, controlled temperature.[23]

-

Data Analysis: Plot the specific conductivity as a function of SLES concentration.[11][24] The plot will show two linear regions with different slopes.[25] The point of intersection of these two lines corresponds to the CMC.[24][25] Below the CMC, SLES acts as a strong electrolyte with a steep slope; above the CMC, the formation of less mobile micelles results in a shallower slope.[24]

Protocol: Surface Tension Measurement

Surface tension measurements are used to evaluate the efficiency of a surfactant in reducing the surface energy of a solvent and can also be used to determine the CMC.

-

Instrumentation: Common instruments include tensiometers that employ the Du Noüy ring, Wilhelmy plate, or pendant drop methods.[26][27]

-

Preparation: Prepare a series of SLES dilutions in deionized water, similar to the conductometry protocol.

-

Measurement: For the Du Noüy ring method, measure the force required to pull a platinum-iridium ring from the surface of each solution. Ensure the ring is thoroughly cleaned and flamed between measurements. For the pendant drop method, an optical tensiometer analyzes the shape of a drop of the solution.[26]

-

Data Analysis: Plot surface tension (mN/m) versus the logarithm of SLES concentration. The surface tension will decrease linearly with the log of concentration and then plateau. The concentration at the inflection point where the plateau begins is the CMC.[9]

Protocol: Viscosity Measurement

Viscosity is measured to understand the flow behavior of SLES solutions, which is critical for product consistency and performance.

-

Instrumentation: Use a viscometer or rheometer (e.g., cone-and-plate, parallel-plate, or concentric cylinder).

-

Preparation: Prepare SLES solutions of desired concentrations, with and without additives like electrolytes.

-

Measurement: Place the sample in the viscometer, ensuring no air bubbles are trapped. Allow the sample to equilibrate to the desired temperature.[23] Measure the viscosity, often as a function of shear rate to determine if the fluid is Newtonian or non-Newtonian.

-

Data Analysis: Plot viscosity (in mPa·s or cP) against concentration, temperature, or shear rate to characterize the solution's rheological profile.[28][29]

Section 4: Applications in Pharmaceutical Sciences

The unique physicochemical properties of SLES make it a valuable excipient in drug development, particularly for poorly soluble compounds.

-

Solubilizing Agent: SLES micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.[4][5]

-

Wetting Agent: By reducing the surface tension between a solid and a liquid, SLES can improve the wetting of solid drug particles, which can enhance dissolution rates.[2][30]

-

Emulsifying Agent: SLES is used to form and stabilize emulsions (mixtures of immiscible liquids like oil and water), which are common delivery systems for drugs.[3][5]

-

Penetration Enhancer: In some topical formulations, SLES can act as a penetration enhancer, facilitating the transport of active ingredients across the skin.[5]

The interaction of SLES with other excipients, such as polymers, is a key consideration. While these interactions can be beneficial, they can also lead to aggregation that might hinder drug release by increasing the viscosity of the microenvironment around the drug particle.[22] Therefore, careful evaluation of excipient compatibility is essential.

Conclusion

Sodium Lauryl Ether Sulfate is a versatile and effective surfactant whose behavior in aqueous solutions is governed by a complex interplay of physical and chemical properties. For researchers and drug development professionals, a thorough understanding of its micellization behavior, stability profile, and interactions with other formulation components is indispensable. By leveraging its properties—such as its ability to reduce surface tension, form micelles, and modify viscosity—and by carefully controlling conditions like pH and electrolyte concentration, SLES can be effectively utilized to develop stable, efficacious, and high-performing pharmaceutical products.

References

- 1. Sodium laureth sulfate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. archemco.com [archemco.com]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. SLES l Physical & Chemical Properties - Elchemy [elchemy.com]

- 7. acs.org [acs.org]

- 8. jsirjournal.com [jsirjournal.com]

- 9. biolinscientific.com [biolinscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemistryconnection.com [chemistryconnection.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. camachem.com [camachem.com]

- 16. hnlcaw.com [hnlcaw.com]

- 17. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 18. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 19. researchgate.net [researchgate.net]

- 20. Surfactant–polymer interactions: molecular architecture does matter - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Effect of the Interaction Between an Ionic Surfactant and Polymer on the Dissolution of a Poorly Soluble Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijstr.org [ijstr.org]

- 24. youtube.com [youtube.com]

- 25. chemijournal.com [chemijournal.com]

- 26. researchgate.net [researchgate.net]

- 27. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]

- 28. Viscosity and Specific Gravity of GOHSENOL™ Aqueous Solutionsï½GOHSENOL.com [gohsenol.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

In-Depth Technical Guide to Sodium Lauryl Ether Sulfate (SLES): Molecular Weight, Formula, and Analysis

This technical guide provides a comprehensive overview of Sodium Lauryl Ether Sulfate (SLES), a widely used anionic surfactant in the research, scientific, and drug development sectors. This document details its chemical formula, molecular weight variations, analytical methodologies for its characterization, and its interaction with biological systems.

Chemical Formula and Molecular Weight

Sodium Lauryl Ether Sulfate (SLES) is a sodium salt of a sulfated ethoxylated lauryl alcohol. Its chemical structure consists of a hydrophobic 12-carbon alkyl chain (lauryl) and a hydrophilic portion composed of a variable number of repeating ethoxy groups (OCH₂CH₂)n and a terminal sulfate group.[1]

The generalized chemical formula for SLES is:

CH₃(CH₂)₁₁(OCH₂CH₂)nOSO₃Na

The molecular weight of SLES is not a fixed value but is dependent on the number of ethoxy groups, denoted by 'n', which represents the average degree of ethoxylation. Commercial SLES is a polydisperse mixture, meaning it contains a range of molecules with different numbers of ethoxy groups.[2][3][4] The molar mass can be calculated using the following formula:

Molar Mass ( g/mol ) = 288.38 + 44.05n [4]

The degree of ethoxylation significantly influences the physicochemical properties of SLES, such as its solubility, foaming characteristics, and mildness.

Quantitative Data on SLES Grades

Commercial grades of SLES are often designated by the average number of moles of ethylene oxide. The following table summarizes the calculated average molecular weights for common SLES grades. It is important to note that these are average values, and the actual product will contain a distribution of molecules with varying 'n' values.[5][6]

| Common Name | Average 'n' (moles of Ethylene Oxide) | Calculated Average Molecular Weight ( g/mol ) |

| SLES 1EO | 1 | 332.43[7][8] |

| SLES 2EO | 2 | 376.48[8] |

| SLES 3EO | 3 | 420.54[9][10] |

Experimental Protocols for Molecular Weight Determination

Accurate determination of the average molecular weight and the distribution of ethoxylates is crucial for quality control and formulation development. Several analytical techniques are employed for this purpose.

Titration Methods

a) Thermometric Titration:

This method is based on the exothermic reaction between the anionic SLES and a cationic titrant, typically cetylpyridinium chloride (CPC). The endpoint is detected by a sharp temperature change.

-

Principle: Anionic SLES reacts with cationic CPC to form an insoluble ion pair in a mildly exothermic reaction.

-

Apparatus: Thermometric titrator, magnetic stirrer, analytical balance, volumetric flasks.

-

Procedure:

-

Accurately weigh a known amount of the SLES sample and dissolve it in deionized water.

-

Add a solvent such as acetone to disrupt micelle formation, which can interfere with the titration.

-

Titrate the SLES solution with a standardized solution of CPC.

-

The endpoint is identified by the inflection point in the temperature curve.

-

The concentration and subsequently the average molecular weight can be calculated from the volume of titrant used.

-

b) Colloid Titration:

This technique involves the titration of the anionic SLES with a cationic polymer, such as poly(diallyldimethylammonium chloride) (polyDADMAC).

-

Principle: The anionic surfactant is neutralized by the cationic polymer, leading to flocculation. The endpoint can be detected using an indicator or an instrumental method like light reflectance.

-

Apparatus: Automatic titrator with a photometric or light reflectance sensor, analytical balance, volumetric flasks.

-

Procedure:

-

Prepare a dilute aqueous solution of the SLES sample.

-

Titrate this solution with a standardized polyDADMAC solution.

-

The endpoint is determined by the change in turbidity or color, which is monitored by the sensor.

-

The SLES content is calculated based on the stoichiometry of the reaction.[11]

-

Chromatographic Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the different ethoxymers present in a SLES sample.

-

Principle: The SLES sample is separated into its components based on their affinity for the stationary and mobile phases. Due to the lack of a strong UV chromophore in SLES, detectors such as a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) are commonly used.

-

Apparatus: HPLC system equipped with a C8 or C18 column and an RID or CAD detector.

-

Mobile Phase: A gradient of acetonitrile and water is often used.

-

Procedure:

-

Dissolve the SLES sample in the mobile phase.

-

Inject a known volume of the sample into the HPLC system.

-

The separated ethoxymers are detected by the RID or CAD.

-

The retention time and peak area of each ethoxymer are used to determine the distribution and average molecular weight.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the SLES molecule, including the average degree of ethoxylation.

-

Principle: ¹H NMR spectroscopy can distinguish between the protons in the alkyl chain, the ethoxy groups, and the terminal methylene group adjacent to the sulfate.

-

Apparatus: High-resolution NMR spectrometer.

-

Procedure:

-

Dissolve the SLES sample in a suitable deuterated solvent (e.g., D₂O).

-

Acquire the ¹H NMR spectrum.

-

The average number of ethoxy groups ('n') can be calculated by comparing the integration of the signals corresponding to the ethoxy group protons with the integration of a signal from a known number of protons, such as the terminal methyl group of the lauryl chain.[12]

-

Biological Interactions and Experimental Workflows

SLES, due to its surfactant properties, can interact with biological systems, particularly the skin. Understanding these interactions is critical for the development of safe and effective products.

Signaling Pathway: SLES-Induced Skin Irritation

Exposure to SLES can lead to skin irritation, primarily through the disruption of the stratum corneum, the outermost layer of the skin. This disruption initiates a cascade of cellular events.[13]

Experimental Workflow: In Vitro Skin Irritation Assay

To assess the skin irritation potential of SLES-containing formulations, in vitro methods using reconstructed human epidermis (RhE) models are commonly employed.[14][15]

Logical Relationship: Personal Care Formulation Development

The development of a personal care product containing SLES follows a structured process to ensure safety, efficacy, and stability.[16][17]

References

- 1. What is SLES? l Elchemy [elchemy.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Studying the Structure of Sodium Lauryl Ether Sulfate Solutions Using Dissipative Particle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium laureth sulfate - Wikipedia [en.wikipedia.org]

- 5. SLES l Grades & Specifications - Elchemy [elchemy.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. SLES in Personal Care Formulations - INTERSURFCHEM [polymerchem.org]

- 8. This compound | C14H29NaO5S | CID 23665884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sodium Laureth-3 Sulfate | C18H37NaO7S | CID 23674622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acs.org [acs.org]

- 11. Determination of SLES in Personal Care Products by Colloid Titration with Light Reflection Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. irenshizen.com [irenshizen.com]

- 14. namsa.com [namsa.com]

- 15. In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. automatedfillingservices.com [automatedfillingservices.com]

- 17. automatedfillingservices.com [automatedfillingservices.com]

The Core of Formulation: An In-depth Technical Guide to the Self-Assembly and Micellar Behavior of Sodium Lauryl Ether Sulfate (SLES)

For Researchers, Scientists, and Drug Development Professionals

Sodium Lauryl Ether Sulfate (SLES) is a pivotal anionic surfactant extensively utilized in pharmaceutical formulations, personal care products, and various industrial applications. Its widespread use stems from its excellent detergency, foaming capabilities, and cost-effectiveness. A thorough understanding of its self-assembly and micellar behavior is paramount for formulators to control product performance, stability, and bioavailability. This technical guide provides a comprehensive overview of the core principles governing SLES micellization, detailed experimental protocols for its characterization, and quantitative data to aid in formulation development.

The Phenomenon of Self-Assembly

Surfactant molecules, like SLES, are amphiphilic, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules exhibit a remarkable behavior known as self-assembly. At low concentrations, SLES molecules exist as individual monomers. However, as the concentration increases, they reach a critical point where they spontaneously aggregate to form organized structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC).

The primary driving force for micellization is the hydrophobic effect.[1] The hydrophobic tails of the SLES monomers are expelled from the aqueous environment, clustering together to form a nonpolar core, while the hydrophilic sulfate and ether groups form a polar shell that interacts with the surrounding water molecules. This arrangement minimizes the unfavorable contact between the hydrophobic chains and water, leading to a thermodynamically more stable state.[1][2]

The self-assembly process of SLES is a dynamic equilibrium between monomers and micelles. The shape and size of these micelles are not static and can be influenced by several factors, including surfactant concentration, temperature, pH, and the presence of electrolytes.[3][4] Initially, spherical micelles are formed, but with changes in conditions, they can transition to more complex structures like rod-like or worm-like micelles.[5][6]

Caption: The self-assembly of SLES from monomers to spherical and rod-like micelles.

Factors Influencing Micellar Behavior

The micellar properties of SLES are highly sensitive to the surrounding environment. Understanding these influences is crucial for controlling the rheology, stability, and solubilization capacity of SLES-based formulations.

-

Electrolyte Concentration (Salt): The addition of electrolytes, such as sodium chloride (NaCl), has a profound effect on SLES micellization. The salt screens the electrostatic repulsion between the negatively charged sulfate head groups, allowing the micelles to pack more tightly. This leads to a decrease in the CMC and an increase in the aggregation number (the number of SLES molecules per micelle), often promoting a transition from spherical to elongated, worm-like micelles.[4][5][6] This transition is responsible for the significant increase in viscosity observed in many SLES formulations upon salt addition.[7]

-

Temperature: Temperature influences the thermodynamics of micellization. For SLES, the micellization process is typically endothermic at lower temperatures, meaning an increase in temperature favors micelle formation and can lead to a decrease in the CMC.[2] However, the effect of temperature can be complex and may also affect the hydration of the ethylene oxide groups, influencing micellar shape and size.[4][5]

-

Number of Ethoxy Groups: The number of ethylene oxide (EO) units in the SLES molecule affects its hydrophilic-lipophilic balance (HLB). A higher degree of ethoxylation generally increases the hydrophilicity of the head group, which can lead to a higher CMC and smaller aggregation numbers.[4] However, some studies have reported that for a low number of EO units (1-3), the CMC and aggregation number may be independent of the degree of ethoxylation.[8]

-

pH: The pH of the solution generally has a minor effect on the micellar behavior of SLES as it is a strong electrolyte and its head group remains fully ionized over a wide pH range. However, in formulations containing other pH-sensitive components, pH can indirectly influence SLES micellization by altering the interactions between SLES and other species.[7]

-

Co-solvents and Additives: The presence of co-solvents (e.g., ethanol) or other additives can significantly alter the micellar properties of SLES. These molecules can partition between the bulk solution and the micelles, affecting the CMC, micelle size, and shape.[9][10]

Caption: Key factors influencing the micellar properties of SLES.

Quantitative Data on SLES Micellar Properties

The following tables summarize key quantitative data for the micellar behavior of SLES under various conditions, compiled from the literature.

Table 1: Critical Micelle Concentration (CMC) of SLES

| Number of Ethoxy Groups (n) | Temperature (°C) | NaCl Concentration (mol/L) | CMC (mmol/L) | Reference |

| Commercial (avg. 2) | 30 | 0 | 0.53 | [6] |

| Commercial (avg. 2) | 40 | 0 | 0.74 | [6] |

| Commercial (avg. 2) | 30 | 0.10 | 0.16 | [6] |

| Commercial (avg. 2) | 40 | 0.10 | 0.12 | [6] |

| Not Specified | Not Specified | 0 | 8.214 | [11] |

| 1 | 23 | 0 | 0.80 | [8] |

| 2 | 23 | 0 | 0.80 | [8] |

| 3 | 23 | 0 | 0.80 | [8] |

Table 2: Aggregation Number (Nagg) of SLES Micelles

| SLES Concentration (mmol/L) | Temperature (°C) | NaCl Concentration (mol/L) | Aggregation Number (Nagg) | Reference |

| 25 - 100 | 30 | 0 | Varies with concentration | [6] |

| 25 - 100 | 40 | 0 | Varies with concentration | [6] |

| 25 - 100 | 30 | 0 - 0.10 | Varies with concentration and salt | [6] |

| Not Specified | 23 | 0 | 43 | [8] |

Table 3: Micelle Size of SLES

| SLES Concentration | Additives | Technique | Micelle Size (Radius/Diameter) | Reference |

| Not Specified | None | DLS | 3 ± 1 nm (diameter) | [12] |

| 1-25 wt% | Cocamidopropyl Betaine | SANS | 19.5 - 22 Å (radius) | [13] |

Experimental Protocols for Characterization

Accurate characterization of SLES micellar behavior is essential for research and development. The following sections detail the methodologies for key experimental techniques.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tension Measurement (Wilhelmy Plate or du Noüy Ring Method) [6][14][15]

-

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once micelles form at the CMC, the interface becomes saturated, and the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is determined from the break point in the plot of surface tension versus the logarithm of SLES concentration.[16][17]

-

Methodology:

-

Prepare a series of SLES solutions of varying concentrations in deionized water.

-

Calibrate the surface tensiometer with a liquid of known surface tension (e.g., pure water).[15]

-

Measure the surface tension of each SLES solution using a clean Wilhelmy plate or du Noüy ring. Ensure temperature control.

-

Plot the measured surface tension against the logarithm of the SLES concentration.

-

The CMC is the concentration at the intersection of the two linear portions of the graph.[17]

-

b) Conductivity Measurement [9][18][19]

-

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the newly added monomers form micelles, which have a lower mobility than the individual ions due to their larger size and the binding of counterions. This results in a change in the slope of the conductivity versus concentration plot. The CMC is identified as the concentration at this break point.[18][20]

-

Methodology:

-

Prepare a series of SLES solutions of different concentrations in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the SLES concentration.

-

The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[9][20]

-

Determination of Micelle Aggregation Number

Time-Resolved Fluorescence Quenching (TRFQ) [6][21]

-

Principle: This technique involves the use of a fluorescent probe (e.g., pyrene) that is solubilized within the micelles and a quencher (e.g., N-hexadecylpyridinium chloride) that also resides in the micelles. The rate of fluorescence quenching depends on the concentration of the quencher within the micelle, which in turn is related to the number of micelles and the aggregation number. By analyzing the fluorescence decay kinetics at different quencher concentrations, the aggregation number can be determined.[6][21]

-

Methodology:

-

Prepare SLES solutions at the desired concentration, containing a fixed low concentration of the fluorescent probe (e.g., pyrene).

-

Prepare a series of these solutions with varying concentrations of the quencher.

-

Measure the time-resolved fluorescence decay of the probe in each sample using a suitable spectrometer.

-

Fit the decay curves to an appropriate model (e.g., the Infelta-Tachiya equation for a non-mobile probe-quencher pair) to obtain the quenching rate constant.[6]

-

The aggregation number (Nagg) can be calculated from the slope of a plot of the natural logarithm of the ratio of fluorescence intensities in the absence and presence of the quencher versus the quencher concentration, and the known total micelle concentration.[8]

-

Determination of Micelle Size and Shape

a) Dynamic Light Scattering (DLS) [5][7]

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light from particles in solution. These fluctuations are related to the Brownian motion of the particles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.

-

Methodology:

-

Prepare filtered SLES solutions at the desired concentration and conditions.

-

Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Measure the scattered light intensity fluctuations at a specific angle.

-

The instrument's software analyzes the autocorrelation function of the intensity fluctuations to determine the diffusion coefficient and, subsequently, the hydrodynamic radius of the micelles.

-

b) Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) [5][22][23]

-

Principle: SANS and SAXS are powerful techniques for determining the size, shape, and internal structure of micelles in solution. A beam of neutrons or X-rays is passed through the sample, and the scattered radiation is detected at small angles. The scattering pattern is related to the Fourier transform of the particle's shape and internal scattering length density (for neutrons) or electron density (for X-rays) distribution.[23]

-

Methodology:

-

Prepare SLES solutions in a suitable solvent (e.g., D2O for SANS to enhance contrast).

-

Place the sample in a sample holder and expose it to the neutron or X-ray beam.

-

Collect the scattering data over a range of scattering angles (Q-range).

-

Model the scattering data using appropriate mathematical models for different micellar shapes (e.g., spherical, ellipsoidal, cylindrical) to extract parameters such as the radius, length, and aggregation number.[22][24]

-

Caption: Experimental workflow for the characterization of SLES micellar properties.

Thermodynamics of Micellization

The self-assembly of surfactants into micelles is a thermodynamically driven process. The spontaneity of micellization is determined by the Gibbs free energy of micellization (ΔG°mic), which is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the equation:

ΔG°mic = ΔH°mic - TΔS°mic[2]

A negative ΔG°mic indicates a spontaneous process. For many ionic surfactants like SLES, the micellization is often entropy-driven at room temperature. The positive entropy change arises from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water, which overcomes the negative entropy change associated with the aggregation of the monomers themselves.[1][2]

The standard Gibbs free energy of micellization can be related to the CMC:

ΔG°mic ≈ RT ln(CMC)

where R is the gas constant and T is the absolute temperature. By determining the CMC at different temperatures, the enthalpy and entropy of micellization can be calculated using the van't Hoff equation, providing deeper insights into the driving forces of the self-assembly process.[25]

Conclusion

The self-assembly and micellar behavior of SLES are complex phenomena governed by a delicate balance of intermolecular forces and influenced by a multitude of formulation variables. A comprehensive understanding of these principles, supported by robust experimental characterization, is essential for the rational design and optimization of SLES-containing products. This guide provides the foundational knowledge, quantitative data, and detailed methodologies to empower researchers, scientists, and drug development professionals in harnessing the full potential of this versatile surfactant. By controlling the micellar properties of SLES, formulators can precisely tune the performance characteristics of their products, leading to enhanced efficacy, stability, and sensory attributes.

References

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]